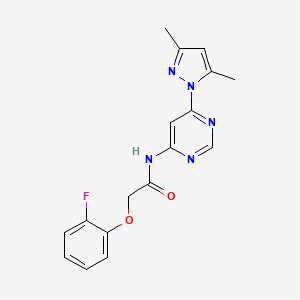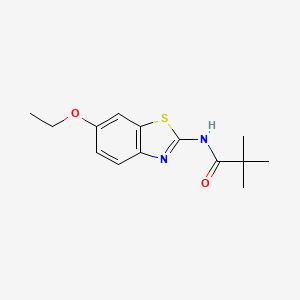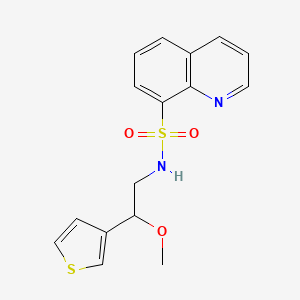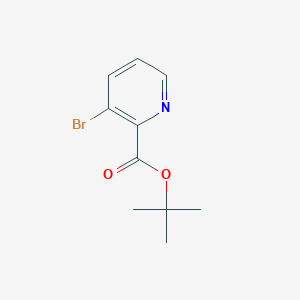
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Development : The compound has been investigated for its potential in radiopharmaceutical development. A study by Dollé et al. (2008) explored the synthesis of a related compound, DPA-714, for imaging the translocator protein (18 kDa) using positron emission tomography (PET) (Dollé et al., 2008).
Synthesis of Novel Heterocycles : Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the versatility of such compounds in creating new chemical structures (Rahmouni et al., 2014).
Neuroinflammation Imaging : Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the utility of these compounds in neuroinflammation imaging (Damont et al., 2015).
Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) focused on synthesizing derivatives of a related compound for assessing anti-inflammatory activity (Sunder & Maleraju, 2013).
Antitumor Activity : Fahim et al. (2019) investigated the antitumor activity of novel pyrimidiopyrazole derivatives, contributing to the understanding of these compounds in cancer research (Fahim et al., 2019).
Antimicrobial Properties : Research by Abu-Melha (2013) explored the synthesis of heterocycles incorporating the pyrazolopyridine moiety and their antimicrobial properties (Abu-Melha, 2013).
Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-11-7-12(2)23(22-11)16-8-15(19-10-20-16)21-17(24)9-25-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGVCQKJWVBKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2372442.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)
![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)
![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)




![4-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2372458.png)
![3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2372461.png)
